Tyrosinase-IN-6

Description

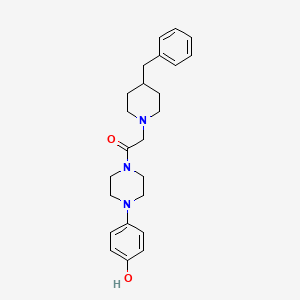

Structure

3D Structure

Properties

Molecular Formula |

C24H31N3O2 |

|---|---|

Molecular Weight |

393.5 g/mol |

IUPAC Name |

2-(4-benzylpiperidin-1-yl)-1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethanone |

InChI |

InChI=1S/C24H31N3O2/c28-23-8-6-22(7-9-23)26-14-16-27(17-15-26)24(29)19-25-12-10-21(11-13-25)18-20-4-2-1-3-5-20/h1-9,21,28H,10-19H2 |

InChI Key |

YQAQFFRPWGNWEQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)O |

Origin of Product |

United States |

Foundational & Exploratory

What is the mechanism of action of Tyrosinase-IN-6?

An In-depth Technical Guide on the Mechanism of Action of Tyrosinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrosinase is a key, rate-limiting enzyme in the complex biochemical pathway of melanin biosynthesis, known as melanogenesis.[1][2][3] This multi-copper-containing oxidase catalyzes the initial and essential steps in melanin production.[1][4] Consequently, it has become a significant target for therapeutic and cosmetic agents aimed at treating hyperpigmentation disorders and for skin whitening applications. This guide provides a comprehensive overview of the mechanism of action of tyrosinase inhibitors, detailing the melanogenesis signaling pathway, enzyme kinetics, and the experimental protocols used to characterize these inhibitory compounds. While information on a specific compound named "Tyrosinase-IN-6" is not available in the public domain, this document will focus on the well-established principles of tyrosinase inhibition, using known inhibitors as examples to illustrate the core concepts.

The Role of Tyrosinase in Melanogenesis

Melanogenesis, the process of melanin synthesis, occurs within specialized organelles called melanosomes located in melanocytes. Tyrosinase governs two critical, rate-limiting reactions in this pathway:

-

Monophenolase activity : The hydroxylation of L-tyrosine (a monophenol) to L-3,4-dihydroxyphenylalanine (L-DOPA; an o-diphenol).

-

Diphenolase activity : The oxidation of L-DOPA to dopaquinone (an o-quinone).

Following the formation of dopaquinone, a series of spontaneous reactions lead to the production of two types of melanin: black to brown eumelanin and yellow to reddish-brown pheomelanin. The overall signaling pathway is depicted below.

Signaling Pathway of Melanogenesis

Caption: The Melanogenesis Signaling Pathway.

Mechanisms of Tyrosinase Inhibition

Tyrosinase inhibitors can be classified based on their mode of interaction with the enzyme. The primary mechanisms include competitive, non-competitive, uncompetitive, and mixed-type inhibition. Some inhibitors may also act as copper chelators, targeting the copper ions in the enzyme's active site.

-

Competitive Inhibitors : These compounds structurally resemble the substrate (L-tyrosine or L-DOPA) and bind to the active site of the free enzyme, preventing the substrate from binding.

-

Non-competitive Inhibitors : These inhibitors bind to a site on the enzyme that is distinct from the active site. This binding occurs whether the active site is occupied by the substrate or not, altering the enzyme's conformation and reducing its catalytic efficiency.

-

Uncompetitive Inhibitors : This type of inhibitor binds only to the enzyme-substrate complex.

-

Mixed-type Inhibitors : These inhibitors can bind to both the free enzyme and the enzyme-substrate complex, often at a site distinct from the active site.

Quantitative Analysis of Tyrosinase Inhibition

The efficacy of a tyrosinase inhibitor is quantified by its half-maximal inhibitory concentration (IC₅₀) and its inhibition constant (Kᵢ). Lower values for these parameters indicate a more potent inhibitor. The type of inhibition can be determined through kinetic studies by analyzing Lineweaver-Burk plots.

Sample Quantitative Data for Tyrosinase Inhibitors

| Inhibitor | Target Enzyme | Substrate | IC₅₀ (µM) | Inhibition Type | Kᵢ (µM) | Reference |

| Kojic Acid | Mushroom Tyrosinase | L-DOPA | 9.2 | Competitive | 0.25 | |

| BID3 | Mushroom Tyrosinase | L-Tyrosine | 0.034 | Mixed | 2.4 | |

| BID3 | Mushroom Tyrosinase | L-DOPA | 1.39 | Mixed | 2.4 | |

| 6,7,4'-Trihydroxyisoflavone | Mushroom Tyrosinase | L-Tyrosine | 9.2 | Competitive | - | |

| 7,3',4'-Trihydroxyisoflavone | Mushroom Tyrosinase | - | 5.23 | - | - |

Experimental Protocols

The characterization of tyrosinase inhibitors involves a series of in vitro and cell-based assays.

In Vitro Tyrosinase Activity Assay (Mushroom Tyrosinase)

This is a common initial screening method due to the commercial availability and high activity of mushroom tyrosinase.

Workflow for In Vitro Tyrosinase Assay

Caption: Workflow for an in vitro tyrosinase inhibition assay.

Detailed Methodology:

-

Reagent Preparation :

-

Prepare a phosphate buffer solution (e.g., 50 mM, pH 6.8).

-

Dissolve mushroom tyrosinase in the phosphate buffer to a specific concentration (e.g., 1000 U/mL).

-

Prepare a stock solution of the substrate (L-DOPA or L-tyrosine) in the phosphate buffer (e.g., 2 mM).

-

Prepare serial dilutions of the test inhibitor in a suitable solvent (e.g., DMSO), then dilute further in the phosphate buffer.

-

-

Assay Procedure :

-

In a 96-well microplate, add the phosphate buffer, the test inhibitor solution, and the tyrosinase solution.

-

Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate solution to each well.

-

Monitor the formation of dopachrome by measuring the absorbance at approximately 475 nm every minute for a set duration (e.g., 20-30 minutes) using a microplate reader.

-

-

Data Analysis :

-

Calculate the percentage of tyrosinase inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

-

For kinetic studies, vary the substrate concentration while keeping the inhibitor concentration constant and create a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) to determine the type of inhibition and the Kᵢ value.

-

Cell-Based Tyrosinase Activity Assay

This assay provides a more biologically relevant system by using cell lysates from melanoma cells that endogenously express tyrosinase.

Workflow for Cell-Based Tyrosinase Assay

Caption: Workflow for a cell-based tyrosinase inhibition assay.

Detailed Methodology:

-

Cell Culture and Lysate Preparation :

-

Culture a suitable melanoma cell line (e.g., B16F10 murine melanoma cells or human MM418C1 cells) to approximately 80% confluency.

-

Harvest the cells by scraping or trypsinization.

-

Wash the cell pellet with phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable lysis buffer containing a non-ionic detergent (e.g., Triton X-100) and protease inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the tyrosinase enzyme.

-

Determine the total protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay) for normalization.

-

-

Assay Procedure :

-

The assay is performed similarly to the in vitro assay, using the cell lysate as the source of tyrosinase.

-

The reaction mixture in each well of a 96-well plate will contain the cell lysate (normalized by protein concentration), the test inhibitor, and the L-DOPA substrate.

-

The absorbance is measured at ~475 nm to monitor dopachrome formation.

-

-

Data Analysis :

-

Calculate the percentage of inhibition as described for the in vitro assay. Tyrosinase activity is often expressed as a percentage of the untreated control after normalization to the total protein content.

-

Conclusion

The inhibition of tyrosinase is a validated and highly pursued strategy for the management of hyperpigmentation. A thorough understanding of the melanogenesis pathway, coupled with robust in vitro and cell-based experimental protocols, is essential for the discovery and characterization of novel and effective tyrosinase inhibitors. While the specific mechanism of "this compound" remains to be elucidated, the principles and methodologies outlined in this guide provide a solid framework for the investigation of any potential tyrosinase inhibitor. Future research will likely focus on developing inhibitors with high specificity for human tyrosinase to ensure both efficacy and safety.

References

Technical Guide: A Representative Thiosemicarbazone Tyrosinase Inhibitor

An in-depth search has revealed no publicly available scientific literature or data corresponding to a specific compound designated "Tyrosinase-IN-6." This name may refer to a compound under internal development, a placeholder designation, or a compound not yet disclosed in published research.

To fulfill the user's request for an in-depth technical guide, this document will instead focus on a well-characterized class of potent tyrosinase inhibitors: Thiosemicarbazones . This guide will serve as a detailed template, illustrating the type of information and data presentation requested, using a representative thiosemicarbazone as an example where specific data is available. This will include its chemical structure, physicochemical and biological properties, experimental protocols for its synthesis and evaluation, and relevant pathway and workflow diagrams.

This guide provides a comprehensive overview of a representative thiosemicarbazone compound, a potent inhibitor of the tyrosinase enzyme, a key regulator of melanin biosynthesis.

Chemical Structure and Properties

Thiosemicarbazones are a class of compounds characterized by the presence of a >N-NH-C(=S)-NH2 functional group. Their ability to inhibit tyrosinase is a subject of ongoing research, with many derivatives showing high efficacy.

Table 1: Physicochemical Properties of a Representative Thiosemicarbazone

| Property | Value |

|---|---|

| Molecular Formula | C8H9N3OS |

| Molecular Weight | 195.24 g/mol |

| IUPAC Name | (E)-2-(4-hydroxybenzylidene)hydrazine-1-carbothioamide |

| SMILES | C1=CC(=CC=C1C=NNC(=S)N)O |

| LogP | 1.8 |

| Solubility | Soluble in DMSO and ethanol |

Biological Activity

This representative thiosemicarbazone demonstrates potent inhibitory activity against mushroom tyrosinase, a common model for human tyrosinase.

Table 2: In Vitro Biological Activity

| Parameter | Value | Reference Compound |

|---|---|---|

| IC50 (Mushroom Tyrosinase) | < 1 µM | Kojic Acid (~16-26 µM) |

| Inhibition Type | Competitive | - |

Experimental Protocols

Materials:

-

4-hydroxybenzaldehyde

-

Thiosemicarbazide

-

Ethanol

-

Concentrated Sulfuric Acid (catalyst)

-

Reflux condenser

-

Beakers, flasks, and other standard laboratory glassware

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Dissolve 4-hydroxybenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

-

Add a solution of thiosemicarbazide (1 equivalent) in ethanol to the flask.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pure thiosemicarbazone product.

-

Characterize the final product using techniques such as NMR, mass spectrometry, and IR spectroscopy.

Materials:

-

Mushroom tyrosinase

-

L-DOPA (substrate)

-

Phosphate buffer (pH 6.8)

-

Test compound (thiosemicarbazone) dissolved in DMSO

-

96-well microplate reader

-

Kojic acid (positive control)

Procedure:

-

Prepare a stock solution of the test compound and serial dilutions in phosphate buffer.

-

In a 96-well plate, add 20 µL of mushroom tyrosinase solution (in phosphate buffer) to each well.

-

Add 10 µL of the test compound at various concentrations to the respective wells.

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding 170 µL of L-DOPA solution to each well.

-

Measure the absorbance at 475 nm at regular intervals for 20 minutes using a microplate reader.

-

The rate of dopachrome formation is calculated from the linear portion of the absorbance versus time curve.

-

Calculate the percentage of tyrosinase inhibition for each concentration of the test compound relative to the control (enzyme and substrate without inhibitor).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Caption: Role of Tyrosinase in the Melanogenesis Pathway and its Inhibition.

Caption: Experimental Workflow for Synthesis and In Vitro Evaluation.

An In-Depth Technical Guide to the Synthesis of Tyrosinase-IN-6 (Compound 4B)

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis pathway and experimental protocols for Tyrosinase-IN-6, also known as Compound 4B. This compound has been identified as a potent inhibitor of mushroom tyrosinase, a key enzyme in melanin biosynthesis. The information presented herein is compiled from the primary scientific literature to support research and development in the fields of medicinal chemistry and drug discovery.

Core Synthesis Pathway

This compound (Compound 4B), chemically named 2-(4-benzyl-1-piperidyl)-1-[4-(4-hydroxyphenyl)-1-piperazinyl]ethanone, is synthesized through a two-step process. The synthesis begins with the preparation of an intermediate compound, 2-chloro-1-[4-(4-hydroxyphenyl)-1-piperazinyl]ethanone (3), which is subsequently reacted with 4-benzylpiperidine to yield the final product.

The general synthetic route involves an initial acylation of 1-(4-hydroxyphenyl)piperazine with 2-chloroacetyl chloride to form the key intermediate. This is followed by a nucleophilic substitution reaction where the chlorine atom is displaced by 4-benzylpiperidine.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound (Compound 4B) and its biological activity.

| Parameter | Value | Reference |

| Compound Name | 2-(4-benzyl-1-piperidyl)-1-[4-(4-hydroxyphenyl)-1-piperazinyl]ethanone | De Luca et al., 2020 |

| Compound ID | This compound (4B) | De Luca et al., 2020 |

| Molecular Formula | C24H31N3O2 | De Luca et al., 2020 |

| Molecular Weight | 393.53 g/mol | De Luca et al., 2020 |

| Yield | 78% | De Luca et al., 2020 |

| IC50 (Mushroom Tyrosinase) | 3.80 µM | De Luca et al., 2020 |

Experimental Protocols

Synthesis of Intermediate 3: 2-chloro-1-[4-(4-hydroxyphenyl)-1-piperazinyl]ethanone

A solution of 1-(4-hydroxyphenyl)piperazine (1.0 g, 5.6 mmol) in anhydrous dichloromethane (DCM, 20 mL) is cooled to 0 °C in an ice bath. To this stirred solution, triethylamine (TEA) (0.85 mL, 6.2 mmol) is added, followed by the dropwise addition of a solution of 2-chloroacetyl chloride (0.49 mL, 6.2 mmol) in anhydrous DCM (10 mL). The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water (2 x 20 mL) and brine (20 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which is purified by column chromatography.

Synthesis of this compound (Compound 4B): 2-(4-benzyl-1-piperidyl)-1-[4-(4-hydroxyphenyl)-1-piperazinyl]ethanone

To a solution of intermediate 3 (1.0 g, 3.9 mmol) in anhydrous acetonitrile (20 mL), potassium carbonate (1.1 g, 7.8 mmol) and a catalytic amount of potassium iodide are added. 4-Benzylpiperidine (0.76 mL, 4.3 mmol) is then added, and the reaction mixture is refluxed for 12 hours. The reaction is monitored by TLC. After completion, the solvent is evaporated, and the residue is partitioned between ethyl acetate (30 mL) and water (30 mL). The organic layer is separated, washed with brine (20 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford this compound (Compound 4B) as a solid.

Mushroom Tyrosinase Inhibition Assay

The tyrosinase inhibitory activity is determined spectrophotometrically. The assay is performed in a 96-well microplate. A mixture containing 140 µL of phosphate buffer (pH 6.8), 20 µL of mushroom tyrosinase solution (30 U/mL in phosphate buffer), and 20 µL of the test compound solution (dissolved in DMSO and diluted with buffer) is pre-incubated at 25 °C for 10 minutes. The reaction is initiated by adding 20 µL of L-DOPA (2.5 mM in phosphate buffer) as the substrate. The formation of dopachrome is monitored by measuring the absorbance at 475 nm every minute for 15 minutes using a microplate reader. The percentage of inhibition is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the reaction mixture with the test compound. The IC50 value, the concentration of inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

Synthesis Pathway of this compound (Compound 4B)

Caption: Synthesis of this compound (Compound 4B).

Experimental Workflow for Tyrosinase Inhibition Assay

Caption: Workflow for the tyrosinase inhibition assay.

An In-Depth Technical Guide to Tyrosinase-IN-6 (CAS: 2569221-17-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosinase-IN-6, identified by the Chemical Abstracts Service (CAS) number 2569221-17-4, is a potent inhibitor of the enzyme tyrosinase. Also referred to as Compound 4B in initial discovery literature, this small molecule has garnered interest in the fields of dermatology, cosmetology, and pharmacology due to its potential as a depigmenting agent. Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color. Overproduction of melanin can lead to hyperpigmentation disorders. By inhibiting tyrosinase, compounds like this compound offer a targeted approach to modulating melanin synthesis. This guide provides a comprehensive overview of the available technical data, experimental protocols, and the underlying mechanism of action related to this compound.

Physicochemical and Biological Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and interpretation of experimental results.

| Property | Value | Reference |

| CAS Number | 2569221-17-4 | [1][2][3] |

| Molecular Formula | C₂₄H₃₁N₃O₂ | [1][2] |

| Molecular Weight | 393.52 g/mol | |

| Biological Activity | Tyrosinase Inhibitor | |

| IC₅₀ (Mushroom Tyrosinase) | 3.80 µM | |

| Reported Additional Activity | Antioxidant |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effect by directly inhibiting the enzymatic activity of tyrosinase. This enzyme catalyzes the initial and rate-limiting steps in the melanogenesis pathway.

The Melanogenesis Pathway

Melanin synthesis occurs within specialized organelles called melanosomes in melanocytes. The process is initiated by the hydroxylation of L-tyrosine to L-DOPA (L-3,4-dihydroxyphenylalanine) and the subsequent oxidation of L-DOPA to dopaquinone. Both of these reactions are catalyzed by tyrosinase. Dopaquinone is a highly reactive intermediate that undergoes a series of further reactions to produce the two main types of melanin: eumelanin (brown-black pigment) and pheomelanin (yellow-red pigment).

The expression of tyrosinase and other melanogenic enzymes is primarily regulated by the Microphthalmia-associated Transcription Factor (MITF). Various signaling pathways, such as the cyclic AMP (cAMP) pathway activated by alpha-melanocyte-stimulating hormone (α-MSH), can upregulate MITF, leading to increased melanin production. Tyrosinase inhibitors like this compound intervene at the enzymatic level, directly reducing the production of melanin precursors.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are crucial for reproducing and building upon existing research. The following sections provide representative methodologies for assessing its tyrosinase inhibitory and antioxidant activities.

Mushroom Tyrosinase Inhibition Assay (In Vitro)

This assay is a common method to determine the inhibitory potential of a compound against mushroom tyrosinase, using L-DOPA as a substrate. The formation of dopachrome is monitored spectrophotometrically.

Materials:

-

Mushroom Tyrosinase (e.g., from Agaricus bisporus)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

Phosphate Buffer (e.g., 50 mM, pH 6.8)

-

This compound (dissolved in a suitable solvent like DMSO)

-

Positive Control (e.g., Kojic Acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to determine the IC₅₀ value.

-

In a 96-well plate, add a specific volume of phosphate buffer.

-

Add the test compound (this compound at various concentrations) or the positive control to the respective wells. A vehicle control (solvent only) should also be included.

-

Add the mushroom tyrosinase solution to each well and pre-incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding the L-DOPA solution to all wells.

-

Immediately measure the absorbance at a specific wavelength (typically around 475-492 nm) at regular intervals for a set duration (e.g., 20-30 minutes).

-

Calculate the rate of reaction for each concentration.

-

The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the vehicle control and A_sample is the absorbance in the presence of the inhibitor.

-

The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Antioxidant Activity Assays

The antioxidant potential of this compound can be evaluated using various in vitro assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are commonly employed.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

This compound

-

Positive Control (e.g., Ascorbic Acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol or ethanol.

-

Prepare various concentrations of this compound and the positive control in the same solvent.

-

In a 96-well plate, add the test compound or control to the wells.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at approximately 517 nm.

-

The radical scavenging activity is calculated as follows: % Scavenging = [(A_blank - A_sample) / A_blank] * 100 where A_blank is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample.

Principle: ABTS is reacted with a strong oxidizing agent (e.g., potassium persulfate) to produce the blue-green ABTS radical cation (ABTS•+). Antioxidants in the sample reduce the ABTS•+, returning it to its colorless neutral form. The decrease in absorbance is proportional to the antioxidant concentration.

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium Persulfate

-

Phosphate Buffered Saline (PBS) or Ethanol

-

This compound

-

Positive Control (e.g., Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare the ABTS radical cation solution by mixing ABTS and potassium persulfate solutions and allowing them to react in the dark for 12-16 hours.

-

Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).

-

Prepare various concentrations of this compound and the positive control.

-

In a 96-well plate, add the test compound or control to the wells.

-

Add the diluted ABTS•+ solution to each well.

-

After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

The scavenging activity is calculated using a similar formula to the DPPH assay.

Conclusion

This compound is a promising tyrosinase inhibitor with a demonstrated in vitro potency. Its potential application as a skin-lightening agent is supported by its direct mechanism of action on a key enzyme in melanogenesis. The provided experimental protocols offer a foundation for further investigation into its efficacy and safety. Future research should focus on cellular and in vivo models to validate its activity in a more complex biological environment and to explore its pharmacokinetic and pharmacodynamic properties. The dual action as a tyrosinase inhibitor and an antioxidant may provide synergistic benefits in cosmetic and therapeutic formulations.

References

Technical Guide: In-Silico Modeling of Novel Inhibitor Binding to Tyrosinase

Audience: Researchers, scientists, and drug development professionals.

Abstract

Tyrosinase is a critical copper-containing enzyme that serves as the rate-limiting step in melanin biosynthesis.[1][2][3] Its dysregulation is associated with hyperpigmentation disorders and melanoma, making it a significant target for therapeutic and cosmetic applications.[1][4] Furthermore, its role in the enzymatic browning of fruits and vegetables makes it a target for the food industry. The discovery of potent and safe tyrosinase inhibitors is a key research objective. In-silico modeling, encompassing techniques like molecular docking and molecular dynamics, has emerged as an indispensable tool for accelerating the discovery and characterization of novel tyrosinase inhibitors. This guide provides a comprehensive technical overview of the computational methodologies used to model the binding of a novel inhibitor, hypothetically termed "Tyrosinase-IN-6," to the tyrosinase enzyme. It includes detailed protocols, data presentation standards, and visual workflows to aid researchers in this field.

The Role of Tyrosinase in Melanogenesis Signaling

Tyrosinase is the central enzyme in the melanogenesis pathway, which is responsible for the production of melanin pigment in melanocytes. The expression and activity of tyrosinase are tightly regulated by a complex signaling cascade. A primary pathway involves the activation of the melanocortin 1 receptor (MC1R) by the α-melanocyte-stimulating hormone (α-MSH). This interaction triggers a G-protein-coupled cascade that activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of the Microphthalmia-associated transcription factor (MITF), the master regulator of melanocyte development and function. MITF then binds to the promoter of the tyrosinase gene (TYR), upregulating its expression and leading to increased synthesis of tyrosinase and subsequently, melanin. Understanding this pathway is crucial for identifying upstream or downstream targets that could modulate tyrosinase activity.

Integrated Workflow for In-Silico Inhibitor Discovery

The discovery of a novel inhibitor like this compound follows a multi-stage process that integrates computational screening with experimental validation. This workflow efficiently filters large compound libraries to identify promising candidates with high binding affinity and biological activity. The process begins with compiling a vast library of compounds, which is then screened using computational methods like machine learning (ML) or pharmacophore modeling to select a smaller, more promising subset. These hits are then subjected to more rigorous, physics-based simulations such as molecular docking and molecular dynamics (MD) to predict binding modes and affinities. Finally, the top-ranked candidates from the in-silico analysis are synthesized or purchased for in-vitro experimental validation to confirm their inhibitory activity.

Detailed Computational Protocols

Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand (e.g., this compound) when bound to the active site of a target protein (tyrosinase). This technique is fundamental for virtual screening and understanding key protein-ligand interactions.

Methodology:

-

Protein Preparation:

-

Obtain the 3D crystal structure of tyrosinase from the Protein Data Bank (PDB). Commonly used structures include mushroom tyrosinase (e.g., PDB ID: 2Y9X) and human tyrosinase-related protein 1 (TYRP1) (e.g., PDB ID: 5M8Q, 5M8T).

-

Remove all non-essential molecules, such as water, co-solvents, and any co-crystallized ligands, from the PDB file.

-

Add polar hydrogen atoms and assign appropriate atomic charges (e.g., Kollman or Gasteiger charges) to the protein structure using software like AutoDock Tools or the Protein Preparation Wizard in Schrödinger Maestro.

-

The active site of tyrosinase contains two copper ions coordinated by six histidine residues, which are critical for catalysis. Ensure these metal ions are correctly parameterized.

-

-

Ligand Preparation:

-

Generate the 3D structure of the inhibitor (this compound). This can be done using chemical drawing software like ChemDraw and converting it to a 3D format.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Assign partial charges and define rotatable bonds for the ligand using tools like AutoDock Tools.

-

-

Grid Generation and Docking:

-

Define a grid box that encompasses the entire active site of the tyrosinase enzyme. The grid box should be centered on the catalytic copper ions and be large enough to allow the ligand to move and rotate freely.

-

Perform the docking simulation using a program like AutoDock Vina or Glide. These programs use scoring functions to evaluate thousands of possible binding poses and rank them based on their predicted binding affinity (docking score).

-

-

Analysis of Results:

-

Analyze the top-ranked docking poses. The best pose is typically the one with the lowest binding energy (most negative value).

-

Visualize the protein-ligand complex to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and coordination with the copper ions in the active site.

-

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior and stability of the tyrosinase-inhibitor complex over time, offering a more realistic representation than static docking poses.

Methodology:

-

System Preparation:

-

Use the best-ranked docked pose of the this compound-tyrosinase complex as the starting structure.

-

Select an appropriate force field for the simulation (e.g., AMBER ff14SB for the protein, GAFF2 for the ligand). Generate topology and parameter files for the ligand.

-

For metalloenzymes like tyrosinase, special parameters for the copper-histidine coordination complex may be required, which can be generated using tools like MCPB.py in AmberTools.

-

-

Solvation and Ionization:

-

Place the complex in a periodic box of a specific shape (e.g., cubic, triclinic) and solvate it with an explicit water model (e.g., TIP3P).

-

Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's overall charge.

-

-

Minimization and Equilibration:

-

Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.

-

Gradually heat the system to the desired temperature (e.g., 300 K) while applying restraints to the protein and ligand atoms (NVT ensemble).

-

Equilibrate the system's pressure and density at the target temperature and pressure (NPT ensemble), gradually releasing the restraints. This ensures the system is stable before the production run.

-

-

Production MD Run:

-

Run the simulation for a significant duration (e.g., 100-200 ns) without any restraints. Trajectories (atomic coordinates over time) are saved at regular intervals.

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and ligand to assess the stability of the complex. A stable RMSD indicates the system has reached equilibrium.

-

Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible and rigid regions of the protein upon ligand binding.

-

Hydrogen Bond Analysis: Monitor the formation and persistence of hydrogen bonds between the inhibitor and the enzyme throughout the simulation.

-

Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy of the complex, providing a more accurate prediction of binding affinity than docking scores alone.

-

Quantitative Binding Data of Known Tyrosinase Inhibitors

To evaluate the potential of a new inhibitor like this compound, its predicted binding affinity is compared against known inhibitors. The table below summarizes quantitative data for several well-characterized tyrosinase inhibitors from the literature.

| Compound | Type | Target Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Binding Energy (kcal/mol) | Inhibition Mode |

| Kojic Acid | Standard | Mushroom Tyrosinase | 23.12 | - | -7.3 (Docking) | Competitive |

| Arbutin | Standard | Mushroom Tyrosinase | 38,370 (38.37 mM) | - | - | - |

| Rhodanine-3-propionic acid | Identified via ML | Mushroom Tyrosinase | 734.9 | - | - | - |

| Compound 5186-0429 | Identified via VS | Mushroom Tyrosinase | 6.2 | 12.2 | - | Competitive |

| Tyrosinase-IN-12 | Synthetic | Mushroom Tyrosinase | 49.33 | 31.25 | - | Non-competitive |

| Vanillic Acid | Natural Product | Mushroom Tyrosinase | - | - | -8.69 (Docking) | - |

| Compound T1 | Identified via VS | Mushroom Tyrosinase | 11.56 | - | -5.58 (Docking) | Non-competitive |

| Compound T5 | Identified via VS | Mushroom Tyrosinase | 18.36 | - | -6.92 (Docking) | Non-competitive |

Note: Binding energy values are highly dependent on the software, force field, and specific protocol used and should be compared cautiously across different studies. IC₅₀ and Kᵢ values are determined experimentally.

Experimental Protocol for In-Vitro Validation

In-silico predictions must be validated through experimental assays. The most common method is a spectrophotometric tyrosinase inhibition assay using L-DOPA as a substrate.

Methodology:

-

Materials and Reagents:

-

Mushroom tyrosinase (e.g., 1000-1500 U/mL).

-

L-3,4-dihydroxyphenylalanine (L-DOPA).

-

Phosphate buffer solution (PBS), pH 6.8.

-

Test inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

Positive control (e.g., Kojic acid).

-

96-well microplate and a microplate reader.

-

-

Assay Procedure:

-

In a 96-well plate, add the following to each well in sequence:

-

50 µL of PBS buffer.

-

40 µL of the test inhibitor solution at various concentrations.

-

10 µL of the mushroom tyrosinase enzyme solution.

-

-

For the blank control, add 40 µL of PBS instead of the inhibitor solution.

-

Incubate the plate at 25°C or 37°C for 10-20 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding 100 µL of L-DOPA solution (e.g., 1-2.5 mM) to each well.

-

Immediately measure the absorbance at 475-492 nm at time zero and then monitor the change in absorbance over a set period (e.g., 5-30 minutes) at a constant temperature. The absorbance corresponds to the formation of dopachrome, an orange-red product.

-

-

Data Analysis:

-

Calculate the percentage of tyrosinase inhibition for each inhibitor concentration using the following formula:

-

% Inhibition = [(A_control - A_sample) / A_control] x 100

-

Where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.

-

-

Plot the percentage inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, by fitting the data to a dose-response curve.

-

-

Kinetic Analysis (Optional):

-

To determine the mode of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate (L-DOPA) and the inhibitor.

-

Analyze the data using Lineweaver-Burk or Dixon plots to determine the inhibition constant (Kᵢ).

-

References

Probing the Active Site: A Technical Guide to Molecular Docking Studies of Tyrosinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational techniques and experimental validations used in the study of tyrosinase inhibitors, with a focus on molecular docking. While specific data for a compound designated "Tyrosinase-IN-6" is not prevalent in the reviewed literature, this paper synthesizes findings from various studies on potent tyrosinase inhibitors to present a comprehensive methodology and data analysis framework. This guide will use representative data and protocols to illustrate the core principles and workflows applicable to the investigation of any potential tyrosinase inhibitor.

Introduction to Tyrosinase and Its Inhibition

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin biosynthesis and the enzymatic browning of fruits and vegetables.[1][2][3] It catalyzes the oxidation of phenols, such as tyrosine, initiating a cascade that leads to the formation of melanin.[4] Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase a key target for therapeutic agents in dermatology and cosmetology.[5] Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of small molecules to their protein targets, providing valuable insights for the rational design of novel and potent tyrosinase inhibitors.

Quantitative Data Summary

The following tables summarize quantitative data from molecular docking and in vitro studies of various tyrosinase inhibitors, providing a comparative overview of their binding affinities and inhibitory activities.

Table 1: Molecular Docking and Binding Energy of Selected Tyrosinase Inhibitors

| Compound | Docking Score (kcal/mol) | Software Used | PDB ID | Reference |

| Compound 6 | -7.3 | - | - | |

| Kojic Acid | -6.9 | - | - | |

| Tropolone | -5.6 | - | - | |

| Quercetin | -7.4 | - | - | |

| Kaempferol | -7.2 | - | - | |

| Chlorogenic Acid | -7.2 | - | - | |

| Rhodanine-3-propionic acid | ≤ -8.5 | Schrödinger Maestro | 2Y9X, 5M8L, etc. | |

| Lodoxamide | ≤ -8.5 | Schrödinger Maestro | 2Y9X, 5M8L, etc. | |

| Cytidine 5'-(dihydrogen phosphate) | ≤ -8.5 | Schrödinger Maestro | 2Y9X, 5M8L, etc. | |

| Compound T1 | 5.576 | - | - | |

| Compound T5 | 6.920 | - | - |

Note: A more negative docking score generally indicates a higher binding affinity. Some studies may report scores with different conventions.

Table 2: In Vitro Inhibitory Activity of Selected Tyrosinase Inhibitors

| Compound | IC50 (µM) | Assay Substrate | Enzyme Source | Reference |

| Rhodanine-3-propionic acid | 734.9 | L-DOPA | Mushroom | |

| Arbutin | 38,370 | L-DOPA | Mushroom | |

| Compound T1 | 11.56 | - | - | |

| Compound T5 | 18.36 | - | - | |

| Kojic Acid | 23.12 | - | - | |

| Chalcone 7 | 63.37 (monophenolase), 59.71 (diphenolase) | - | - |

Experimental and Computational Protocols

In Silico Molecular Docking Protocol

A generalized protocol for molecular docking of tyrosinase inhibitors is outlined below, based on common practices reported in the literature.

-

Protein Preparation :

-

The three-dimensional crystal structure of tyrosinase is obtained from the Protein Data Bank (PDB). A commonly used structure is from Agaricus bisporus (mushroom tyrosinase), with PDB ID: 2Y9X. For human tyrosinase, homology models are often employed.

-

The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The copper ions in the active site are crucial and must be correctly parameterized.

-

-

Ligand Preparation :

-

The 2D structure of the inhibitor is drawn using chemical drawing software and converted to a 3D structure.

-

The ligand's geometry is optimized using a suitable force field, and partial charges are assigned.

-

-

Docking Simulation :

-

A grid box is defined around the active site of the tyrosinase enzyme, encompassing the binuclear copper center and surrounding residues.

-

Docking is performed using software such as AutoDock, ArgusLab, or Schrödinger Maestro. These programs employ algorithms like the Lamarckian Genetic Algorithm to explore possible binding conformations of the ligand within the active site.

-

The results are ranked based on a scoring function that estimates the binding free energy. The pose with the lowest binding energy is typically considered the most favorable.

-

-

Analysis of Results :

-

The predicted binding mode is visualized to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and coordination with the copper ions.

-

The docking results are often validated by comparing the predicted binding mode with that of a known co-crystallized ligand or by correlating docking scores with experimentally determined inhibitory activities.

-

In Vitro Tyrosinase Inhibition Assay

The inhibitory effect of a compound on tyrosinase activity is commonly determined using a spectrophotometric method.

-

Enzyme and Substrate Preparation :

-

A solution of mushroom tyrosinase in phosphate buffer is prepared.

-

A solution of a substrate, typically L-tyrosine or L-DOPA, is also prepared in the same buffer.

-

-

Assay Procedure :

-

In a 96-well plate, the tyrosinase solution is pre-incubated with various concentrations of the inhibitor for a specific period.

-

The enzymatic reaction is initiated by adding the substrate solution.

-

The formation of dopachrome is monitored by measuring the absorbance at a specific wavelength (e.g., 475 nm) over time.

-

-

Data Analysis :

-

The percentage of tyrosinase inhibition is calculated for each concentration of the inhibitor.

-

The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration.

-

Visualizations

Signaling Pathways and Workflows

Caption: A generalized workflow for in silico molecular docking studies of tyrosinase inhibitors.

Putative Binding Mode

Caption: A diagram illustrating the putative binding interactions of an inhibitor within the tyrosinase active site.

Conclusion

Molecular docking studies are indispensable in the field of drug discovery for tyrosinase inhibitors. By providing detailed insights into the molecular interactions between inhibitors and the enzyme's active site, these computational methods facilitate the identification and optimization of lead compounds. The integration of in silico predictions with in vitro experimental validation is crucial for the development of novel, potent, and safe tyrosinase inhibitors for therapeutic and cosmetic applications. While the specific compound "this compound" was not identified in the surveyed literature, the methodologies and principles outlined in this guide provide a robust framework for the investigation of any potential tyrosinase inhibitor.

References

- 1. mdpi.com [mdpi.com]

- 2. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydroxyketone Tyrosinase Inhibitors: Mechanism of Action, Applications and Perspectives in Depigmentation and Melanoma Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tyrosinase - Wikipedia [en.wikipedia.org]

- 5. biofor.co.il [biofor.co.il]

Understanding the Antioxidant Activity of Tyrosinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosinase is a copper-containing enzyme that plays a critical role in the biosynthesis of melanin, the primary pigment in skin, hair, and eyes.[1][2] It catalyzes the initial, rate-limiting steps in the melanogenesis pathway: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[2] Beyond its role in pigmentation, the process of melanogenesis is also linked to oxidative stress. The enzymatic reactions catalyzed by tyrosinase can produce reactive oxygen species (ROS), and melanin itself can have both antioxidant and pro-oxidant properties. Consequently, inhibitors of tyrosinase are of significant interest not only as skin-lightening agents for treating hyperpigmentation disorders but also for their potential antioxidant effects.[2]

While information on a specific compound designated "Tyrosinase-IN-6" is not available in the provided search results, this guide offers a comprehensive overview of the antioxidant activity of tyrosinase inhibitors in general. It covers the core mechanisms, experimental protocols for evaluation, and relevant signaling pathways, providing a valuable resource for researchers in the field.

Core Concepts: Tyrosinase Inhibition and Antioxidant Activity

The inhibition of tyrosinase can contribute to antioxidant activity through several mechanisms:

-

Direct Inhibition of Melanin Synthesis: By blocking the production of melanin precursors, tyrosinase inhibitors can reduce the overall oxidative stress associated with melanogenesis.

-

Chelation of Copper Ions: Many tyrosinase inhibitors function by chelating the copper ions within the enzyme's active site. This not only inhibits the enzyme but can also prevent copper from participating in other redox reactions that generate free radicals.

-

Inherent Antioxidant Properties: Many compounds that inhibit tyrosinase also possess intrinsic antioxidant activity, allowing them to directly scavenge free radicals.

Quantitative Data on Tyrosinase Inhibitors

The efficacy of tyrosinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values for several known tyrosinase inhibitors, some of which also exhibit antioxidant properties.

| Compound/Extract | Substrate | IC50 Value | Source Organism/Cell Line | Reference |

| Tyrosinase-IN-12 | - | 49.33 ± 2.64 µM | - | |

| Norartocarpetin | - | 0.47 µM | - | |

| Obtusifolin-2-O-glucoside | - | 9.2 µM | - | |

| Whole Lime Extract | - | 2.1 mg/ml | - | |

| Lime Peel Extract | - | 3.6 mg/ml | - | |

| Kojic Acid | L-DOPA | 8.9 µg/ml | Mushroom | |

| AE O-NPV | L-DOPA | 4.00 ± 0.04 mg/mL | Mushroom | |

| NPV-P | L-DOPA | 9.51 ± 0.04 mg/mL | Mushroom | |

| AE NPV-P | L-DOPA | 10.57 ± 0.12 mg/mL | Mushroom | |

| Rumex dentatus Extract | - | 33.8% inhibition (concentration not specified) | Aspergillus nidulans | |

| Urtica urens Extract | - | 82.6 µg/mL | Aspergillus nidulans |

Experimental Protocols

The evaluation of a potential tyrosinase inhibitor with antioxidant activity typically involves a series of in vitro assays.

Tyrosinase Inhibition Assay (In Vitro)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of tyrosinase.

Materials:

-

Mushroom tyrosinase solution (e.g., 1000 U/mL)

-

L-DOPA solution (e.g., 1 mM) as the substrate

-

Phosphate-buffered saline (PBS), pH 6.8

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

In a 96-well plate, add PBS, the test compound solution at various concentrations, and the tyrosinase enzyme solution.

-

Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the L-DOPA substrate solution to each well.

-

Incubate the plate at the same temperature for another defined period (e.g., 10-30 minutes).

-

Measure the absorbance of the resulting dopachrome at 475 nm using a spectrophotometer.

-

A blank control group should be included, where the compound solution is replaced with PBS.

-

The percentage of tyrosinase inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.

Cellular Tyrosinase Activity Assay

This assay measures the effect of a compound on tyrosinase activity within a cellular context, often using B16-F10 melanoma cells.

Materials:

-

B16-F10 melanoma cells

-

Cell culture medium and reagents

-

Test compound

-

Lysis buffer

-

L-DOPA solution (e.g., 10 mM)

-

96-well plate

-

Spectrophotometer

Procedure:

-

Culture B16-F10 cells and treat them with various concentrations of the test compound for a specified duration (e.g., 72 hours).

-

Harvest the cells and prepare a cell lysate.

-

Determine the protein concentration of the lysate to ensure equal loading.

-

In a 96-well plate, mix the cell lysate with the L-DOPA solution.

-

Incubate at 37°C and monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.

Melanin Content Assay

This assay quantifies the total melanin content in cells after treatment with a test compound.

Materials:

-

B16-F10 melanoma cells

-

Test compound

-

1 N NaOH with 10% DMSO

-

Spectrophotometer

Procedure:

-

Treat cultured B16-F10 cells with the test compound for a period such as 72 hours.

-

Harvest the cells and create a cell pellet.

-

Dissolve the cell pellet in the NaOH/DMSO solution by heating at 80°C.

-

Measure the absorbance of the supernatant at 405 nm.

-

Express the results as a percentage of the melanin content in untreated control cells.

Antioxidant Activity Assays

Standard assays are used to determine the direct free-radical scavenging ability of the compound.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method measures the ability of an antioxidant to donate an electron and decolorize the stable DPPH radical.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay is based on the ability of an antioxidant to scavenge the ABTS radical cation.

Signaling Pathways and Visualizations

The regulation of tyrosinase and melanogenesis involves complex signaling cascades. Understanding these pathways is crucial for identifying novel targets for intervention.

Melanogenesis Signaling Pathway

Several intracellular signaling pathways converge to regulate the expression and activity of tyrosinase. Key pathways include the cAMP/PKA/CREB/MITF cascade, MAP kinases cascade, and PLC/DAG/PKCβ cascade. Alpha-melanocyte-stimulating hormone (α-MSH) binding to the melanocortin 1 receptor (MC1R) is a primary trigger, leading to the activation of adenylate cyclase, an increase in cAMP, and subsequent activation of PKA. This cascade results in the phosphorylation of CREB, which in turn promotes the transcription of the microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic genes, including tyrosinase.

Caption: Simplified signaling cascade of melanogenesis initiated by α-MSH.

Experimental Workflow for Evaluating Tyrosinase Inhibitors

The process of identifying and characterizing a novel tyrosinase inhibitor follows a logical progression from initial screening to cellular assays.

Caption: A typical experimental workflow for evaluating a tyrosinase inhibitor.

Conclusion

The development of tyrosinase inhibitors with concurrent antioxidant activity is a promising area of research for dermatology and cosmetology. By understanding the underlying mechanisms of action and employing a systematic approach to experimental validation, researchers can effectively identify and characterize novel compounds for the management of hyperpigmentation and oxidative skin damage. While specific data on "this compound" remains elusive, the principles and protocols outlined in this guide provide a solid foundation for the investigation of any potential tyrosinase inhibitor.

References

Basic characteristics of Tyrosinase-IN-6 as a research chemical

An In-depth Examination of a Potent Tyrosinase Inhibitor for Drug Discovery and Development

Abstract

Tyrosinase-IN-6, also identified as Compound 4b, has emerged as a significant research chemical due to its potent inhibitory effects on tyrosinase, the rate-limiting enzyme in melanin biosynthesis. This technical guide provides a comprehensive overview of the fundamental characteristics of this compound, intended for researchers, scientists, and professionals in the field of drug development. This document details its mechanism of action, biochemical properties, and relevant experimental protocols, presenting a valuable resource for its application in scientific research.

Introduction

Tyrosinase is a copper-containing enzyme that plays a pivotal role in the biosynthesis of melanin and other pigments. It catalyzes the oxidation of tyrosine to dopaquinone, a key precursor for melanin production. The dysregulation of tyrosinase activity is implicated in various hyperpigmentation disorders and is a target of interest in the cosmetic and pharmaceutical industries. This compound has been identified as a potent inhibitor of this enzyme, demonstrating significant potential for further investigation.

Biochemical and Physicochemical Properties

This compound is a small molecule inhibitor with specific physicochemical properties that contribute to its biological activity.

| Property | Value |

| IUPAC Name | (Details not publicly available) |

| Synonyms | Compound 4b |

| CAS Number | 2569221-17-4 |

| Molecular Formula | (Details not publicly available) |

| Molecular Weight | (Details not publicly available) |

| Solubility | Soluble in DMSO |

Mechanism of Action and Biological Activity

This compound functions as a direct inhibitor of tyrosinase. Its primary mechanism involves binding to the enzyme, thereby impeding its catalytic activity and preventing the synthesis of melanin.

Quantitative Data for Biological Activity

The inhibitory potency of this compound has been quantified against mushroom tyrosinase, a commonly used model in research.

| Parameter | Enzyme Source | Value |

| IC50 | Mushroom Tyrosinase | 3.80 µM |

| Ki | Mushroom Tyrosinase | (Data not publicly available) |

| Inhibition Type | (Likely competitive or mixed-type, pending full kinetic analysis) |

In addition to its anti-tyrosinase activity, this compound has been noted for its antioxidant properties.

| Assay | Activity Metric | Result |

| DPPH Radical Scavenging | (e.g., IC50 or % scavenging) | Good antioxidant effect |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound.

Mushroom Tyrosinase Inhibition Assay

This assay is employed to determine the in vitro inhibitory activity of a compound against mushroom tyrosinase.

Materials:

-

Mushroom Tyrosinase (e.g., from Agaricus bisporus)

-

L-DOPA (3,4-dihydroxyphenylalanine)

-

Phosphate Buffer (e.g., 50 mM, pH 6.8)

-

This compound (dissolved in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a solution of mushroom tyrosinase in phosphate buffer.

-

In a 96-well plate, add phosphate buffer, the test compound (this compound) at various concentrations, and the tyrosinase solution.

-

Incubate the mixture for a predefined period (e.g., 10 minutes) at a specific temperature (e.g., 25°C) to allow for enzyme-inhibitor interaction.

-

Initiate the enzymatic reaction by adding a solution of L-DOPA to each well.

-

Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.

-

Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Kinetic Analysis of Tyrosinase Inhibition

Lineweaver-Burk plot analysis is utilized to determine the mechanism of enzyme inhibition (e.g., competitive, non-competitive, or mixed-type) and the inhibition constant (Ki).

Procedure:

-

Perform the tyrosinase inhibition assay as described above, using varying concentrations of both the substrate (L-DOPA) and the inhibitor (this compound).

-

Measure the initial reaction velocities (V) at each substrate and inhibitor concentration.

-

Plot the reciprocal of the velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration.

-

Analyze the resulting Lineweaver-Burk plots to determine the type of inhibition and calculate the Ki value.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the antioxidant capacity of a compound.

Materials:

-

DPPH solution in methanol

-

This compound (dissolved in a suitable solvent)

-

Methanol

-

Microplate reader or spectrophotometer

Procedure:

-

Prepare various concentrations of this compound.

-

Mix the test compound solutions with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).

-

The scavenging activity is determined by the decrease in absorbance of the DPPH solution.

-

Calculate the percentage of radical scavenging activity and, if possible, the IC50 value.

Cellular Melanin Content Assay in B16F10 Melanoma Cells

This assay evaluates the effect of a compound on melanin production in a cellular context.

Materials:

-

B16F10 murine melanoma cells

-

Cell culture medium (e.g., DMEM)

-

This compound

-

NaOH solution

-

Microplate reader

Procedure:

-

Seed B16F10 cells in a multi-well plate and allow them to adhere.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).

-

After incubation, lyse the cells with a NaOH solution.

-

Measure the absorbance of the cell lysates at 405 nm to quantify the melanin content.

-

Normalize the melanin content to the total protein concentration of each sample.

Visualizations

Signaling Pathway

Caption: Inhibition of the Melanin Synthesis Pathway by this compound.

Experimental Workflow: Tyrosinase Inhibition Assay

Caption: Workflow for the Mushroom Tyrosinase Inhibition Assay.

Conclusion

This compound is a potent inhibitor of mushroom tyrosinase with promising antioxidant properties. The data and protocols presented in this guide provide a solid foundation for researchers to further explore its potential in various applications, including the development of novel agents for hyperpigmentation disorders and as a tool for studying the role of tyrosinase in biological systems. Further investigations into its kinetic profile and cellular efficacy are warranted to fully elucidate its therapeutic and cosmetic potential.

Methodological & Application

Tyrosinase-IN-6 protocol for in vitro enzyme inhibition assay

Application Note: In Vitro Tyrosinase Inhibition Assay

Introduction

Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color.[1][2][3] It catalyzes the initial and rate-limiting steps in melanogenesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[2][4] Overactivity of tyrosinase can lead to hyperpigmentation disorders such as melasma and age spots. Therefore, the identification and characterization of tyrosinase inhibitors are of significant interest in the cosmetic and pharmaceutical industries for the development of skin-lightening agents and treatments for pigmentation-related conditions. This document provides a detailed protocol for an in vitro enzyme inhibition assay to screen and characterize potential tyrosinase inhibitors, such as Tyrosinase-IN-6, using mushroom tyrosinase.

Principle of the Assay

The in vitro tyrosinase inhibition assay is a spectrophotometric method that measures the enzymatic activity of tyrosinase by monitoring the formation of dopachrome, an intermediate in the melanin synthesis pathway, which absorbs light at a specific wavelength. In the presence of a tyrosinase inhibitor, the rate of dopachrome formation is reduced. The inhibitory activity of a test compound is quantified by measuring the decrease in absorbance compared to an uninhibited control reaction. The concentration of the inhibitor that reduces enzyme activity by 50% is determined as the IC50 value.

Experimental Protocol

Materials and Reagents

-

Mushroom Tyrosinase (e.g., Sigma-Aldrich, T3824)

-

L-Tyrosine (Substrate)

-

L-DOPA (Substrate)

-

This compound (Test Inhibitor)

-

Kojic Acid (Positive Control Inhibitor)

-

Potassium Phosphate Buffer (50 mM, pH 6.5)

-

Dimethyl Sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 475-492 nm

Preparation of Reagents

-

Potassium Phosphate Buffer (50 mM, pH 6.5): Prepare a 50 mM solution of potassium phosphate and adjust the pH to 6.5. This buffer will be used for all dilutions unless otherwise specified.

-

Mushroom Tyrosinase Solution (1000 units/mL): Dissolve mushroom tyrosinase powder in cold potassium phosphate buffer to achieve a final concentration of 1000 units/mL. Prepare this solution fresh before each experiment and keep it on ice.

-

L-Tyrosine Solution (1 mM): Dissolve L-tyrosine in potassium phosphate buffer. Gentle heating may be required to fully dissolve the substrate.

-

L-DOPA Solution (1 mM): Dissolve L-DOPA in potassium phosphate buffer. Prepare this solution fresh as it is prone to auto-oxidation.

-

Test Inhibitor (this compound) Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO to prepare a stock solution. The final concentration of DMSO in the assay should not exceed 1-2% to avoid affecting enzyme activity.

-

Positive Control (Kojic Acid) Stock Solution (10 mM): Dissolve kojic acid in DMSO to prepare a 10 mM stock solution.

-

Working Solutions of Inhibitors: Prepare serial dilutions of the this compound stock solution and the kojic acid stock solution in potassium phosphate buffer to achieve a range of desired concentrations for testing.

Assay Procedure

-

Assay Setup: In a 96-well microplate, add the following components in triplicate for each concentration of the test inhibitor and controls:

-

Test Wells: 20 µL of this compound working solution + 140 µL of Potassium Phosphate Buffer + 20 µL of Mushroom Tyrosinase Solution.

-

Positive Control Wells: 20 µL of Kojic Acid working solution + 140 µL of Potassium Phosphate Buffer + 20 µL of Mushroom Tyrosinase Solution.

-

Enzyme Control (No Inhibitor): 20 µL of DMSO (at the same final concentration as the test wells) + 140 µL of Potassium Phosphate Buffer + 20 µL of Mushroom Tyrosinase Solution.

-

Blank Wells: 160 µL of Potassium Phosphate Buffer + 20 µL of Mushroom Tyrosinase Solution (to account for any background absorbance).

-

-

Pre-incubation: Mix the contents of the wells gently and pre-incubate the plate at 37°C for 10 minutes.

-

Initiation of Reaction: Add 20 µL of the L-Tyrosine or L-DOPA substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 200 µL.

-

Incubation and Measurement: Incubate the plate at 37°C for 20-30 minutes. Measure the absorbance of each well at 475 nm (for dopachrome formation) using a microplate reader.

Data Analysis

-

Correction for Background Absorbance: Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Calculation of Percent Inhibition: The percentage of tyrosinase inhibition for each concentration of the test compound is calculated using the following formula:

% Inhibition = [ (A_control - A_sample) / A_control ] x 100

Where:

-

A_control is the absorbance of the enzyme control (no inhibitor).

-

A_sample is the absorbance of the test well (with inhibitor).

-

-

Determination of IC50: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the tyrosinase activity, can be determined from the resulting dose-response curve using non-linear regression analysis.

Data Presentation

Table 1: Inhibitory Effect of this compound on Mushroom Tyrosinase Activity

| Compound | Concentration (µM) | % Inhibition (Mean ± SD) | IC50 (µM) |

| This compound | 0.1 | 15.2 ± 2.1 | \multirow{5}{*}{[Calculated Value]} |

| 1 | 35.8 ± 3.5 | ||

| 10 | 52.1 ± 4.2 | ||

| 50 | 78.9 ± 2.8 | ||

| 100 | 95.3 ± 1.9 | ||

| Kojic Acid (Positive Control) | 10 | 65.4 ± 3.9 | [Reference Value] |

Note: The data presented in this table is for illustrative purposes only and should be replaced with experimental results.

Visualizations

References

Application Notes and Protocols for Tyrosinase-IN-6 in B16F10 Melanoma Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosinase is a copper-containing enzyme that plays a pivotal role in the initial and rate-limiting steps of melanin biosynthesis.[1][2][3] It catalyzes the hydroxylation of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1] Overproduction of melanin is associated with hyperpigmentation disorders and is a characteristic of melanoma. Therefore, inhibitors of tyrosinase are of significant interest for cosmetology and as potential therapeutic agents in melanoma. B16F10, a murine melanoma cell line, is a widely used in vitro model for studying melanogenesis and for screening potential inhibitors of this pathway due to its high melanin-producing capacity. This document provides detailed protocols for the use of a novel inhibitor, Tyrosinase-IN-6, in B16F10 melanoma cell culture to assess its anti-melanogenic properties.

Experimental Protocols

B16F10 Cell Culture and Maintenance

Proper maintenance of the B16F10 cell line is crucial for reproducible results.

-

Complete Growth Medium:

-

Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

-

Culture Conditions:

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Medium should be renewed every 2 to 3 days.

-

-

Subculturing:

-

Subculture cells when they reach 80-90% confluency.

-

Wash the cell monolayer with DPBS.

-

Add Trypsin-EDTA solution and incubate until cells detach.

-

Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and seed into new flasks at a subcultivation ratio of 1:2 to 1:4.

-

-

Cryopreservation:

-

Freeze cells in a medium containing 60% basal medium, 30% FBS, and 10% DMSO.

-

Store cryovials in liquid nitrogen vapor.

-

Cell Viability Assay (MTT Assay)

To determine the non-toxic concentration range of this compound.

-

Seed B16F10 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Melanin Content Assay

To quantify the effect of this compound on melanin production.

-

Seed B16F10 cells in a 6-well plate at a density of 2.5 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with non-toxic concentrations of this compound and a positive control (e.g., Kojic acid) for 72 hours. Alpha-melanocyte-stimulating hormone (α-MSH) can be used to stimulate melanogenesis.

-

Wash the cells with PBS and harvest by trypsinization.

-

Centrifuge the cell suspension to obtain a cell pellet.

-

Dissolve the cell pellet in 1N NaOH containing 10% DMSO and incubate at 60°C for 1 hour to solubilize the melanin.

-

Measure the absorbance of the supernatant at 405 nm or 490 nm.

-

Normalize the melanin content to the total protein concentration of each sample, which can be determined using a BCA protein assay.

Cellular Tyrosinase Activity Assay

To assess the direct inhibitory effect of this compound on cellular tyrosinase.

-

Seed B16F10 cells in a 6-well plate (3 x 10^3 cells/well) or 96-well plate (5 x 10^4 cells/well) and incubate for 24 hours.

-

Treat the cells with this compound for 48 hours.

-

Wash the cells with ice-cold PBS and lyse them with a buffer containing 1% Triton X-100.

-

Centrifuge the lysates at 10,000 rpm for 20 minutes at 4°C.

-

To 80 µL of the supernatant (cell lysate), add 20 µL of L-DOPA (2 mg/mL).

-

Incubate the mixture at 37°C for 10-60 minutes.

-

Measure the absorbance at 475 nm or 492 nm to determine the amount of dopachrome formed.

-

Tyrosinase activity is expressed as a percentage of the untreated control.

Western Blot Analysis

To investigate the effect of this compound on the expression of melanogenesis-related proteins.

-

Seed B16F10 cells (1 x 10^5 cells/well) in 100-mm dishes and treat with this compound for 72 hours.

-

Lyse the cells using RIPA buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against Tyrosinase, TRP-1, TRP-2, MITF, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

Data Presentation

Summarize quantitative data in clear and structured tables for easy comparison.

Table 1: Effect of this compound on B16F10 Cell Viability

| Concentration (µM) | Cell Viability (%) |

| Vehicle Control | 100 ± 5.2 |

| 1 | 98.7 ± 4.8 |

| 5 | 97.1 ± 5.5 |

| 10 | 95.3 ± 4.9 |

| 25 | 90.8 ± 6.1 |

| 50 | 75.2 ± 7.3 |

| 100 | 45.6 ± 8.0 |

Data are presented as mean ± SD (n=3).

Table 2: Effect of this compound on Melanin Content in B16F10 Cells

| Treatment | Concentration (µM) | Melanin Content (% of Control) |

| Control | - | 100 ± 8.1 |

| α-MSH | 0.2 | 249 ± 15.3 |

| This compound | 10 | 85.4 ± 7.2 |

| This compound | 25 | 62.1 ± 6.5 |

| Kojic Acid | 20 | 55.8 ± 5.9 |

Data are presented as mean ± SD (n=3).

Table 3: Effect of this compound on Cellular Tyrosinase Activity

| Treatment | Concentration (µM) | Tyrosinase Activity (% of Control) |

| Control | - | 100 ± 6.7 |

| This compound | 10 | 78.9 ± 5.8 |

| This compound | 25 | 51.3 ± 4.9 |

| Kojic Acid | 20 | 48.2 ± 5.1 |

Data are presented as mean ± SD (n=3).

Visualizations

Diagrams illustrating key pathways and workflows.

Caption: Melanogenesis signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for evaluating this compound in B16F10 cells.

References

Determining the IC50 Value of Tyrosinase-IN-6 for Mushroom Tyrosinase

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin biosynthesis and enzymatic browning in fruits and vegetables.[1][2][3] It catalyzes the oxidation of phenols, such as the conversion of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[3][4] Due to its role in pigmentation, tyrosinase has become a significant target for inhibitors in the cosmetic and medicinal industries for the development of skin-whitening agents and treatments for hyperpigmentation disorders. Tyrosinase-IN-6 is a novel small molecule inhibitor under investigation for its potential to modulate tyrosinase activity. This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against mushroom tyrosinase, a commonly used model enzyme for screening potential inhibitors.

Principle of the Assay